Product packaging for Desmethylcitalopram(Cat. No.:CAS No. 62498-67-3)

Desmethylcitalopram

Cat. No.: B1219260
CAS No.: 62498-67-3
M. Wt: 310.4 g/mol
InChI Key: PTJADDMMFYXMMG-UHFFFAOYSA-N
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Description

Origin and Characterization as a Primary Metabolite of Citalopram (B1669093) and Escitalopram (B1671245)

Desmethylcitalopram is formed through the N-demethylation of citalopram and escitalopram. This metabolic process is primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP2C19 and CYP3A4, with a lesser contribution from CYP2D6 psychiatryinvestigation.orgontosight.aiontosight.aiontosight.ainih.govresearchgate.netnih.govfda.govnih.gov. This demethylation process removes a methyl group from the parent compound, resulting in this compound. Further metabolism can lead to dithis compound ontosight.ainih.govnih.gov.

Studies indicate that this compound is biologically active and acts as a selective serotonin (B10506) reuptake inhibitor (SSRI), similar to its parent compounds, although generally with lower potency and efficacy psychiatryinvestigation.orgontosight.aidrugbank.commdpi.comresearchgate.netcambridge.orgresearchgate.net. The S-enantiomer, S-desmethylcitalopram, is considered the more pharmacologically relevant form derived from escitalopram ontosight.aidrugbank.commdpi.com. Research has shown that S-desmethylcitalopram has a longer elimination half-life (approximately 54 hours at steady state) compared to escitalopram (27-32 hours) drugbank.com.

Significance of Active Metabolites in Psychopharmacology

The presence and activity of metabolites are of significant importance in psychopharmacology creative-proteomics.comnih.govpassmed.ukfrontiersin.orgacs.orgresearchgate.netconicet.gov.arresearchgate.net. Active metabolites, like this compound, can contribute to the therapeutic efficacy of a drug, prolong its duration of action, or even introduce different pharmacological effects or side effect profiles compared to the parent compound creative-proteomics.comnih.govfrontiersin.org. In some instances, drugs are designed as prodrugs that are converted into active metabolites to improve bioavailability or target specific tissues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19FN2O B1219260 Desmethylcitalopram CAS No. 62498-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJADDMMFYXMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881082
Record name desmethylcitalopram
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-67-3
Record name Desmethylcitalopram
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monodesmethylcitalopram
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name desmethylcitalopram
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Record name 1-(4-fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]isobenzofuran-5-carbonitrile
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Record name DESMETHYLCITALOPRAM
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Pharmacological Profile and Receptor Interactions of Desmethylcitalopram

Serotonin (B10506) Transporter (SERT) Affinity and Inhibition Kinetics

Table 1: Desmethylcitalopram Affinity at the Serotonin Transporter (SERT)

TargetAffinity MeasureValue (nM)Reference
SERTKi~15.6 mdpi.comresearchgate.net
SERTIC50~14 medchemexpress.com

Note: The Ki value of ~15.6 nM for this compound is an estimation derived from studies indicating it is approximately six times less potent than S-citalopram, which has a reported Ki of 0.89 nM medchemexpress.com or 2.6 nM acs.orgacs.org. The IC50 value is reported for citalopram (B1669093) hydrobromide in rabbit blood platelets medchemexpress.com.

Comparative Potency Analysis of this compound Enantiomers (S- and R-) Relative to Parent Compounds

While citalopram is administered as a racemate, its enantiomers, particularly S-citalopram (escitalopram), exhibit differential potencies. S-citalopram is significantly more potent than R-citalopram at SERT medchemexpress.comresearchgate.net. This compound, as a metabolite, also exists as enantiomers. S-desmethylcitalopram is reported to be approximately six times less potent than S-citalopram at SERT mdpi.comresearchgate.net. Conversely, R-desmethylcitalopram is approximately four times more potent than R-citalopram mdpi.comresearchgate.net. This suggests that while S-desmethylcitalopram is a potent SERT inhibitor, its potency is lower than that of S-citalopram. Direct comparative affinity data between S- and R-desmethylcitalopram at SERT is limited, but the available information indicates a stereoselective interaction with SERT, with the S-enantiomer likely being more potent.

Table 2: Comparative Potency of this compound Enantiomers at SERT (Relative to Parent Compounds)

Compound/EnantiomerTargetRelative Potency (vs. Parent)Inferred Potency (Ki, nM)Reference
S-DesmethylcitalopramSERT~6x less potent than S-citalopram~15.6 mdpi.comresearchgate.net
R-DesmethylcitalopramSERT~4x more potent than R-citalopramN/A mdpi.comresearchgate.net

Mechanisms of Serotonin Reuptake Inhibition

This compound functions as a selective serotonin reuptake inhibitor (SSRI) medchemexpress.comwikipedia.org. It acts as an antagonist at the orthosteric binding site of the SERT, blocking the transporter's function and thereby increasing extracellular serotonin concentrations wikipedia.org. Furthermore, this compound has been noted to bind to an allosteric site on SERT, which may influence the dissociation rate of other ligands, although the clinical significance of this interaction is not yet established wikipedia.org. Studies involving SERT mutants suggest that this compound's interaction with the transporter may be less sensitive to certain structural changes compared to citalopram, indicating potential differences in binding kinetics or site interactions nih.gov.

Interactions with Other Monoamine Transporters

This compound demonstrates a high degree of selectivity for SERT over other monoamine transporters, namely the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).

Norepinephrine Transporter (NET) Selectivity and Binding Characteristics

This compound exhibits significantly lower affinity for the norepinephrine transporter (NET) compared to its affinity for SERT. Reports indicate that this compound has approximately a 500-fold lower affinity for NET than for SERT nih.gov. This substantial difference underscores its selectivity for the serotonergic system. Studies also suggest that desipramine, a related compound, is selective for NET, whereas this compound is selective for SERT nih.gov.

Dopamine Transporter (DAT) Interactions

This compound displays very low affinity for the dopamine transporter (DAT) nih.govnih.gov. Research indicates that it does not exhibit significant inhibitory effects on dopamine uptake at concentrations of 10 μM acs.org. This lack of substantial interaction with DAT further supports this compound's profile as a highly selective SERT inhibitor.

Table 3: this compound Affinity at Other Monoamine Transporters

CompoundTargetAffinity MeasureValue (nM)Selectivity (SERT:NET)Selectivity (SERT:DAT)Reference
This compoundNETKi~7,500~500:1N/A nih.gov
This compoundDATIC50Inactive (10 μM)N/A>6,667:1 acs.org

Note: The NET Ki value is estimated based on the reported 500-fold lower affinity compared to SERT. DAT interaction is described as inactive at 10 μM, implying a Ki significantly higher than 10,000 nM.

Neurotransmitter Receptor Binding Profile (e.g., α2-Adrenoceptors)

Beyond its primary action on monoamine transporters, this compound has been evaluated for its binding affinity to various neurotransmitter receptors. Notably, studies have assessed its interaction with α2-adrenoceptors. Research indicates that this compound binds to the α2D-adrenoceptor with a Ki value of approximately 2.6 µM nih.gov. This affinity is considerably lower than its affinity for SERT, suggesting that α2-adrenoceptors are not a primary target for this compound at therapeutically relevant concentrations. Furthermore, at a concentration of 10 µM, this compound inhibited less than 50% of the binding to a broad panel of other human receptors, including various 5-HT receptor subtypes, other adrenoceptor subtypes, dopamine receptor subtypes, and opioid receptors nih.gov. This indicates a generally low affinity for these additional receptor targets.

Table 4: this compound Binding Affinity at Neurotransmitter Receptors

CompoundReceptorAffinity MeasureValue (µM)Reference
This compoundα2D-AdrenoceptorKi2.6 nih.gov
This compoundVarious Receptors*Inhibition (<50%)10 nih.gov

Note: "Various Receptors" includes 5-HT1E, 5HT3, α1B, α2B, cannabinoid-2, dopamine-1, dopamine-2, dopamine-4, dopamine-5, delta opioid, histamine-3, kappa opioid, multi-drug transporter-1, and mu opioid receptors, indicating low affinity at these sites at 10 µM.

In Vitro Pharmacological Characterization in Human and Animal Models

In vitro studies have elucidated this compound's affinity and inhibitory potency at key monoamine transporters, primarily the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine transporter (NET) and dopamine transporter (DAT). These studies utilize various experimental techniques, including radioligand binding assays and functional uptake assays.

Transporter Inhibition and Binding Affinities

This compound demonstrates significant affinity for the serotonin transporter (SERT), acting as a selective serotonin reuptake inhibitor (SSRI) acs.orgnih.govwikipedia.orgnih.govnih.govresearchgate.net. Research indicates that its potency for inhibiting serotonin uptake is comparable to that of its parent compound, citalopram acs.orgnih.gov. While primarily targeting SERT, this compound also exhibits some affinity for the norepinephrine transporter (NET), though generally with lower potency compared to its SERT inhibition nih.govnih.gov. Its interaction with the dopamine transporter (DAT) is typically minimal drugbank.com.

Studies comparing this compound's selectivity have noted its retained selectivity for wild-type SERT over mutated variants (e.g., M172 mSERT) at levels comparable to or even greater than its parent compound, citalopram, in some instances acs.org. This selectivity is important for understanding its pharmacological behavior in different model systems.

Data Table: In Vitro Transporter Inhibition Potencies

The following table summarizes in vitro data regarding this compound's affinity for key monoamine transporters. Values represent equilibrium dissociation constants (Ki or KD) or inhibitory concentrations (IC50), indicating the compound's potency in blocking transporter function.

Target TransporterSpecies/ModelAffinity (Ki or KD)Reference
Serotonin Transporter (SERT)Human~5.1 µM (IC50) drugbank.com drugbank.com
Serotonin Transporter (SERT)HumanSimilar potency to citalopram acs.orgnih.gov acs.orgnih.gov
Norepinephrine Transporter (NET)Human500-fold lower affinity than SERT nih.gov nih.gov
Dopamine Transporter (DAT)HumanMinimal effect drugbank.com drugbank.com

Note: Specific Ki or KD values for this compound at NET and DAT are not consistently reported across all studies, with many sources indicating significantly lower affinity compared to SERT.

Enzyme Inhibition and Cytochrome P450 Interactions

In vitro investigations have also examined this compound's potential to inhibit cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. Studies indicate that this compound, along with citalopram, produces negligible inhibition of CYP2C9, CYP2E1, and CYP3A, and only weak inhibition of CYP1A2, CYP2C19, and CYP2D6 nih.govpharmgkb.orgresearchgate.netdrugbank.com. However, some research suggests that this compound may be a slightly more potent inhibitor of CYP2D6 compared to citalopram, potentially mediating mild interactions with other drugs metabolized by this enzyme researchgate.net. The formation of this compound from citalopram is primarily mediated by CYP3A4 and CYP2C19, with a contribution from CYP2D6 nih.gov.

Receptor Binding

While the primary in vitro pharmacological action of this compound is its potent inhibition of SERT, its affinity for other neurotransmitter receptors has also been investigated. Studies have generally found that this compound, similar to citalopram, possesses weak affinity for histamine, acetylcholine, and adrenergic receptors nih.govdrugbank.com. This low affinity for off-target receptors contributes to its selective SSRI profile.

Summary of In Vitro Findings

Pharmacokinetics and Biotransformation Pathways of Desmethylcitalopram

Metabolic Formation from Citalopram (B1669093) and Escitalopram (B1671245) (N-Demethylation)

Citalopram, a racemic mixture of R- and S-enantiomers, and escitalopram (the S-enantiomer), undergo N-demethylation as a primary metabolic route to form desmethylcitalopram. This process involves the removal of a methyl group from the amine moiety of the parent drug.

Identification and Contribution of Cytochrome P450 (CYP) Isoforms: CYP2C19 and CYP3A4

The initial N-demethylation of citalopram and escitalopram to this compound is predominantly catalyzed by hepatic cytochrome P450 (CYP) enzymes, with CYP2C19 and CYP3A4 playing the most significant roles nih.govnih.govpharmgkb.orgresearchgate.nettaylorandfrancis.comontosight.aidrugbank.commedcraveonline.comresearchgate.nethres.ca. CYP2D6 also contributes to this initial step, albeit to a lesser extent nih.govnih.govpharmgkb.orgtaylorandfrancis.comhres.cacabidigitallibrary.org.

Studies using in vitro human liver microsomes and recombinant CYP enzymes have elucidated the relative contributions of these isoforms. At low substrate concentrations, CYP3A4 is estimated to contribute approximately 34%, CYP2C19 around 36%, and CYP2D6 about 30% to the formation of this compound taylorandfrancis.com. However, at therapeutic citalopram concentrations, CYP3A4 is responsible for a larger proportion (40-50%) of this compound formation, while the contributions of CYP2C19 increase and that of CYP2D6 tend to decrease taylorandfrancis.com. Both CYP2C19 and CYP3A4 are noted to favor the metabolic conversion of the biologically active S-enantiomer (escitalopram) nih.govpharmgkb.orgtaylorandfrancis.com. Genome-wide association studies have further confirmed the significant role of CYP2C19 in the metabolism of citalopram and its metabolites, including this compound nih.gov.

Table 3.1.1: Relative Contribution of CYP Isoforms to Citalopram N-Demethylation

CYP IsoformEstimated Contribution (Low Substrate Conc.)Notes
CYP3A4~34%Responsible for 40-50% at therapeutic concentrations; favors S-enantiomer conversion.
CYP2C19~36%Favors S-enantiomer conversion; contribution increases with drug concentration.
CYP2D6~30%Minor role in the initial demethylation; contribution tends to decrease with increasing drug concentration.

Further Metabolic Conversion to Dithis compound

Following its formation, this compound can undergo a second N-demethylation step to yield dithis compound (DDCIT). This metabolite is generally considered to have less pharmacological activity compared to the parent drug and this compound pharmgkb.orgontosight.ai.

Elimination Half-Life and Steady-State Plasma Concentrations

This compound exhibits a longer elimination half-life than its parent compound, citalopram. While citalopram has an approximate half-life of 35-37 hours nih.govhres.ca, this compound's half-life is reported to be around 50 hours in adults ontosight.ai. This prolonged half-life contributes to its sustained presence in the body and its potential to accumulate with repeated dosing.

Steady-state plasma concentrations are achieved when the rate of drug input equals the rate of drug elimination. For drugs with a half-life like that of this compound, reaching steady-state typically requires approximately five half-lives certara.com. At steady-state, the plasma concentrations of this compound are influenced by factors such as dose, clearance, and inter-individual variability capes.gov.brresearchgate.net. Population pharmacokinetic analyses have estimated apparent clearance values for this compound enantiomers, with R-desmethylcitalopram having an estimated clearance of 23.8 L/h and S-desmethylcitalopram around 38.5 L/h nih.gov. The coefficient of variation for dose-corrected concentrations and clearance of this compound has been reported to be approximately 55%, indicating significant inter-individual variability capes.gov.br.

Tissue Distribution and Brain Accumulation Dynamics

The lipophilic nature of citalopram and its metabolites facilitates their distribution into various tissues. However, compared to citalopram, this compound has been observed to cross the blood-brain barrier less effectively pharmgkb.org. Studies in animal models have shown that while citalopram concentrations in the brain decrease over time, this compound levels can increase, suggesting a potential for longer-lasting effects on serotonin (B10506) transporter function in the brain researchgate.net.

Pharmacokinetic Variability and Influencing Factors

Significant inter-individual variability exists in the pharmacokinetics of this compound, influenced by a range of factors:

Genetic Factors: Genetic polymorphisms in CYP enzymes, particularly CYP2C19, are major determinants of citalopram and this compound metabolism. Individuals with different CYP2C19 genotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) exhibit considerable differences in drug and metabolite plasma concentrations nih.govontosight.airesearchgate.netnih.govresearchgate.netresearchgate.net. CYP2D6 genotype also plays a role, especially in the secondary demethylation step researchgate.net.

Age: Age has been identified as a factor influencing citalopram and this compound pharmacokinetics. Elderly patients, for instance, often exhibit higher plasma concentrations and prolonged half-lives compared to younger individuals hres.cacapes.gov.brportico.org. Metabolic clearance of both R- and S-citalopram enantiomers has been shown to decrease with increasing age nih.gov.

Sex: Differences in metabolic clearance and plasma concentrations between sexes have been reported. Women tend to have higher dose-corrected concentrations of citalopram and this compound and lower clearance values compared to men hres.cacapes.gov.brnih.gov.

Concomitant Medications: Co-administration of drugs that inhibit or induce CYP enzymes can significantly alter this compound levels. For example, CYP2D6 inhibitors like levomepromazine (B1675116) have been shown to increase steady-state concentrations of this compound mdpi.com.

Smoking: Smoking habits may influence the disposition of citalopram and its metabolites, particularly in younger populations nih.gov.

Oral Contraceptives: The use of oral contraceptives has also been tentatively linked to altered disposition of citalopram and its metabolites in adolescents nih.gov.

Body Weight: Increased body weight has been associated with increased apparent clearance of this compound metabolites nih.gov.

Compound List:

Citalopram

Escitalopram (S-citalopram)

this compound (N-desmethylcitalopram, DCT, DM-CIT)

Dithis compound (N,N-dithis compound, DDCIT)

Citalopram N-oxide

Citalopram propionic acid derivative

Clinical Pharmacological Implications of Desmethylcitalopram

Contribution to Therapeutic Efficacy in Major Depressive Disorder and Other Psychiatric Conditions

Correlation Between Serum Desmethylcitalopram Concentrations and Clinical Response

Research indicates a potential correlation between serum concentrations of this compound (NDCITA) and the clinical response observed in patients with MDD. Studies have suggested that higher levels of NDCITA may be associated with a more significant reduction in depressive symptoms. For instance, one study observed that patients with serum NDCITA concentrations exceeding 73.25 ng/mL exhibited a more pronounced improvement in Hamilton Depression Rating Scale (HDRS17) scores compared to those with lower or expected concentrations. researchgate.netnih.govnih.govfrontiersin.org This finding implies that this compound's contribution to the antidepressant effect of citalopram (B1669093) is concentration-dependent and warrants consideration in understanding treatment efficacy. However, it is important to note that a definitive therapeutic window for citalopram and its metabolites, including this compound, has not been firmly established. nih.govfrontiersin.org

Involvement in Drug-Drug Interactions

The metabolism of citalopram and its subsequent formation into this compound involve cytochrome P450 (CYP) enzymes. This metabolic pathway, along with the potential interaction of this compound with efflux transporters, places it within the context of drug-drug interactions.

Modulatory Effects on Cytochrome P450 Enzyme Activity (e.g., CYP2D6 Inhibition)

Citalopram is primarily metabolized by CYP2C19 and CYP3A4, with a lesser contribution from CYP2D6, leading to the formation of this compound and subsequently dithis compound. taylorandfrancis.comdrugbank.comresearchgate.nethres.cawikipedia.orgnih.govnih.govoup.com this compound itself is further metabolized by CYP2D6. taylorandfrancis.comresearchgate.netnih.govoup.com In vitro studies suggest that this compound may act as a slightly more potent inhibitor of CYP2D6 compared to citalopram. nih.govresearchgate.net While citalopram exhibits weak CYP2D6 inhibition, this compound has the potential to mediate mild interactions with other medications metabolized by this enzyme system. nih.govresearchgate.net Both citalopram and its metabolites generally demonstrate weak inhibitory effects on other CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. nih.govmedsafe.govt.nz The involvement of multiple CYP enzymes in citalopram metabolism contributes to a lower likelihood of significant drug-drug interactions due to enzyme inhibition. researchgate.netnih.gov

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Citalopram and this compound

CYP EnzymeCitalopram InhibitionThis compound Inhibition
CYP1A2WeakNot specified
CYP2C9NegligibleNot specified
CYP2C19WeakNot specified
CYP2D6WeakSlightly more potent
CYP3A4NegligibleNot specified

Data derived from in vitro studies; specific potency levels for this compound on CYP1A2, CYP2C9, CYP2C19, and CYP3A4 were not consistently detailed across all sources.

Interactions with Efflux Transporters (e.g., P-glycoprotein, MRPs, BCRP)

Efflux transporters, such as P-glycoprotein (P-gp), play a crucial role in drug distribution, including limiting the penetration of substances into the central nervous system across the blood-brain barrier (BBB). researchgate.netmdpi.com Citalopram has been identified as a weak inhibitor of P-gp. researchgate.netnih.gov Similarly, this compound, along with other antidepressants like venlafaxine (B1195380) and sertraline, has been characterized as a weak inhibitor of P-gp. nih.govresearchgate.net This interaction suggests that this compound may have a modest influence on the transport of other drugs that are substrates for P-gp, potentially affecting their distribution and efficacy. researchgate.netnih.govresearchgate.net While specific interactions with Multidrug Resistance-associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) for this compound are not extensively detailed in the reviewed literature, its weak P-gp inhibitory activity points to a general pattern of interaction with efflux transporter systems.

Table 2: P-glycoprotein Inhibition by Citalopram and Related Compounds

CompoundP-glycoprotein Inhibition
CitalopramWeak
This compoundWeak
SertralinePotent
ParoxetinePotent
FluoxetineIntermediate

Data based on in vitro studies comparing the inhibitory effects of various antidepressants on P-glycoprotein.

Relevance in Therapeutic Drug Monitoring (TDM)

The potential contribution of this compound to therapeutic efficacy has positioned it as a relevant analyte in Therapeutic Drug Monitoring (TDM) for citalopram therapy. frontiersin.orgmrctcenter.org TDM aims to personalize pharmacotherapy by measuring drug concentrations to optimize treatment outcomes. The observation that higher serum concentrations of this compound are associated with improved clinical response in MDD patients underscores its importance in this context. researchgate.netnih.govnih.govfrontiersin.org Specifically, concentrations above 73.25 ng/mL have been linked to more significant symptom reduction. researchgate.netnih.govnih.govfrontiersin.org This suggests that monitoring this compound levels could potentially aid in assessing treatment effectiveness and guiding dose adjustments for individual patients.

The variability in citalopram metabolism, largely influenced by genetic polymorphisms in CYP2C19, which affects the formation of this compound, further supports the rationale for TDM. frontiersin.orgpharmgkb.orgpharmgkb.org By accounting for individual metabolic differences, TDM could help achieve optimal therapeutic levels of both citalopram and its active metabolite. frontiersin.orgmrctcenter.org

Table 3: Correlation between Serum this compound Concentrations and Clinical Response in MDD

NDCITA Concentration Range (ng/mL)Clinical Response (HDRS17 Score Reduction)Citation(s)
< 42.75Lower researchgate.netnih.govnih.govfrontiersin.org
42.75 – 73.25Expected researchgate.netnih.govnih.govfrontiersin.org
> 73.25More significant researchgate.netnih.govnih.govfrontiersin.org

HDRS17: Hamilton Depression Rating Scale-17 items. Data reflects findings from studies investigating the relationship between metabolite concentrations and treatment outcomes.

Neurobiological Mechanisms and Effects of Desmethylcitalopram in the Central Nervous System

Elucidation of Central Nervous System Pharmacodynamics

Desmethylcitalopram is an active metabolite that forms in the body following the administration of citalopram (B1669093) wikipedia.org. Its presence in the brain is well-documented, where it exerts its primary effects by interacting with the serotonin (B10506) transporter (SERT) acs.orgnih.gov. Pharmacodynamic studies indicate that this compound functions as a selective serotonin reuptake inhibitor (SSRI) wikipedia.org. Its potency in inhibiting serotonin uptake in brain synaptosomes is comparable to that of its parent compound, citalopram acs.orgnih.gov. Furthermore, this compound demonstrates significant selectivity for SERT over the norepinephrine (B1679862) transporter (NET), with reported affinities being approximately 500-fold lower for NET in humans nih.gov. This selectivity profile is crucial for its specific actions within the serotonergic system. The metabolite has a relatively long elimination half-life, reported to be around 50 hours in adults wikipedia.orgresearchgate.net, suggesting sustained activity within the CNS.

Table 1: this compound Potency and Selectivity at Monoamine Transporters

TargetPotency MetricValue (Approximate)Reference
Human SERTAffinitySimilar to Citalopram nih.gov
Wild-type mSERTInhibitionSimilar to parent compounds (≤2.5-fold change) acs.orgnih.gov
Wild-type mSERT vs M172 mSERTSelectivity80-fold selectivity for wild-type SERT acs.org
Human SERT vs NETSelectivity~500-fold lower affinity for NET nih.gov
S-CitalopramPotencyS-citalopram is ~6x more potent than S-desmethylcitalopram researchgate.net

*SERT: Serotonin Transporter; NET: Norepinephrine Transporter; mSERT: Mouse Serotonin Transporter; nM: Nanomolar; mM: Millimolar.

Potential Contributions to Neuroplasticity and Receptor Regulation (e.g., 5-HT1A Autoreceptor Desensitization)

Chronic administration of SSRIs, including the actions of this compound, is associated with adaptive changes in the brain, collectively referred to as neuroplasticity. A key mechanism implicated in the delayed onset of antidepressant effects is the desensitization of presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus wikiwand.comcore.ac.ukresearchgate.netnih.gov. These autoreceptors normally act as a negative feedback mechanism, inhibiting serotonin release when synaptic serotonin levels rise. With chronic SSRI exposure, these autoreceptors become less sensitive core.ac.ukresearchgate.netnih.gov. This desensitization reduces the inhibitory feedback, allowing for a more sustained and robust increase in serotonin release from the nerve terminals, thereby enhancing serotonergic neurotransmission. This process is considered critical for achieving the full therapeutic benefits of SSRIs and may contribute to longer-term adaptations in neuronal circuitry, including changes in neurogenesis and synaptogenesis mdpi.com.

Table 2: Key Receptor Regulation Mechanisms in Serotonergic Neurotransmission

MechanismEffect of Chronic SSRI/Desmethylcitalopram ExposureImplication for Serotonergic ActivityReference
5-HT1A Autoreceptor SensitivityDesensitizationReduces negative feedback on serotonin release, leading to a sustained increase in synaptic serotonin levels and enhanced downstream signaling. wikiwand.comcore.ac.ukresearchgate.netnih.gov
Neurotrophic Factors (e.g., BDNF)Upregulation (indirectly via sustained 5-HT signaling)Promotes neuronal survival, growth, and synaptic plasticity, contributing to antidepressant effects. mdpi.com
Receptor Density/Sensitivity (Postsynaptic)Downregulation or desensitization (variable)Contributes to the adaptation of neuronal circuits to prolonged elevated serotonin levels. mdpi.com

Emerging Roles in Neurodegenerative Conditions (e.g., Alzheimer's Disease)

Compound List:

this compound

Citalopram

Serotonin (5-HT)

Norepinephrine (NE)

Amyloid-beta (Aβ)

Brain-Derived Neurotrophic Factor (BDNF)

5-HT1A Autoreceptor

Advanced Analytical Methodologies for Desmethylcitalopram Research

Bioanalytical Method Validation for Robust Quantification

The robust quantification of desmethylcitalopram in complex biological samples relies heavily on sophisticated analytical techniques, primarily chromatography coupled with mass spectrometry. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity, selectivity, and speed researchgate.netnih.govresearchgate.netresearchgate.net. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Ultra-High Performance Liquid Chromatography (UHPLC) are also employed, particularly when high throughput or specific detection capabilities are required nih.govuitm.edu.myfabad.org.trresearchgate.netnih.gov.

Method Validation Parameters: Ensuring the reliability of these analytical methods involves comprehensive validation according to established guidelines, such as those from the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA) dntb.gov.uanih.govmarshall.edu. Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate this compound from endogenous compounds and other co-administered drugs present in the biological matrix nih.govsci-hub.senih.gov.

Linearity: The method must demonstrate a consistent and proportional response across a defined range of analyte concentrations. Linearity ranges for this compound have been reported from as low as 0.25 ng/mL to over 50,000 ng/mL, depending on the technique and matrix researchgate.netnih.govnih.govsci-hub.sepharmgkb.orgnih.govnih.govresearchgate.net.

Sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ): These parameters define the lowest concentration at which the analyte can be reliably detected and quantified, respectively. LOQs for this compound have been reported in the low ng/mL range, with some methods achieving values as low as 0.25 ng/mL researchgate.net.

Accuracy (Trueness): This refers to the closeness of the measured value to the true value. Accuracy is typically expressed as a percentage, with values often falling within 80-115% of the true concentration sci-hub.senih.govpharmgkb.orgnih.govnih.gov.

Precision: This assesses the variability of measurements. It is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day or inter-assay precision), usually expressed as relative standard deviation (RSD). Acceptable RSD values are generally below 15% sci-hub.sepharmgkb.orgnih.govnih.govresearchgate.net.

Stability: The analyte must remain stable under various storage and analytical conditions, including during sample preparation, in the autosampler, and through freeze-thaw cycles nih.govshareok.org.

Matrix Effects: The presence of co-extracted components from the biological matrix can influence the ionization efficiency of the analyte, affecting accuracy. Methods are validated to ensure matrix effects are minimal or adequately compensated for, often within ±20% nih.govnih.govnrfhh.com.

Recovery: This parameter quantifies the efficiency of the sample preparation process in extracting the analyte from the matrix. Recoveries are typically reported to be high, often exceeding 90% nih.govnih.gov.

Summary of Validation Parameters:

Analytical TechniqueBiological MatrixLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD %)Reference
HPLC-ESI-MS/MSBreast Milk2,000 - 500,000N/A90.3 - 111.60.8 - 9.3 pharmgkb.org
LC-MS/MS (Chiral)Plasma300 - 100,000N/A90.0 - 113.30.9 - 15.9 nih.gov
LC-MS/MS (Chiral)Breast Milk300 - 100,000N/A97.1 - 103.60.9 - 8.4 nih.gov
UHPLC-DADSaliva10 - 1,0004.0 (SPE)N/AN/A nih.gov
HPLC-DAD (QuEChERS)Biological Samples50 - 50,000,00080 - 34075 - 110<5 uitm.edu.my
LC-MS/MSPlasma250 - 50,000250<8<11.5 researchgate.net
LC-MS/MSOral Fluid10 - 1,00010±20±15 nih.gov
LC-MS/MSMeconiumLOQ - 400,0005 - 2090.6 - 111.50 - 14.6 sci-hub.se
Micellar LC-UVRat Tissue600 - 200,000500N/AN/A nih.gov
UPLC-MS/MSSerum5 - 5005N/A<11 researchgate.net
UPLC-MS/MSSerum10 - 1,000N/A90 - 110<15 nih.gov

Note: Values are presented in ng/mL where possible; µg/mL values have been converted. N/A indicates data not explicitly reported for this compound in the snippet or not applicable.

Sample preparation techniques commonly employed include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), often using C18 cartridges or specific mixed-mode sorbents researchgate.netnih.govfabad.org.trsci-hub.sepharmgkb.orgnih.govnih.gov. Chiral analytical methods are also vital for distinguishing between the enantiomers of this compound, which may have different pharmacological activities nih.govnih.govdiva-portal.org.

Application in Forensic Toxicology and Clinical Research

The validated analytical methods for this compound find critical applications in both forensic toxicology and clinical research.

Forensic Toxicology: In forensic investigations, the accurate detection and quantification of this compound are essential for interpreting drug impairment, intoxication, or overdose cases. Analyses are performed on various biological samples, including blood, urine, vitreous humor, and tissues obtained during postmortem examinations shareok.orgfaa.govresearchgate.net. Hair analysis provides a means to assess chronic or long-term exposure to citalopram (B1669093) and its metabolite researchgate.netmedcraveonline.com. Furthermore, the analysis of oral fluid offers a non-invasive approach for roadside testing and therapeutic drug monitoring nih.gov. This compound has also been detected in meconium, providing insights into in-utero exposure sci-hub.se. The ability to differentiate enantiomers can also be valuable in forensic contexts diva-portal.org.

Clinical Research: Within clinical research, the precise measurement of this compound is fundamental for:

Therapeutic Drug Monitoring (TDM): TDM guides the optimization of antidepressant therapy by correlating plasma concentrations with clinical response and potential toxicity researchgate.netnih.govnih.govfabad.org.trresearchgate.netthermofisher.com.

Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of citalopram and its active metabolite is crucial for dose regimen development and assessing drug interactions researchgate.netresearchgate.netpharmgkb.orgnih.govshareok.orgthermofisher.com. Studies investigate the metabolite-to-drug ratio and distribution across different tissues and fluids shareok.orgfaa.gov.

Clinical Trials: Validated methods are indispensable for data collection in clinical trials evaluating new formulations or treatment strategies involving citalopram pharmgkb.orgnih.govshareok.orgthermofisher.com.

Enantioselective Studies: Research into the differential activity and metabolism of citalopram enantiomers and their metabolites requires stereoselective analytical techniques nih.govnih.govdiva-portal.org.

The development and application of these advanced analytical methodologies ensure the generation of reliable data, supporting informed clinical decisions and robust forensic interpretations related to this compound.

Compound List:

this compound

Citalopram

Norfluoxetine

Escitalopram (B1671245)

S-CIT

R-CIT

Dithis compound

Protriptyline

Desipramine

Venlafaxine (B1195380)

O-Desmethylvenlafaxine

Milnacipran

Sertraline

Fluoxetine

Fluvoxamine

Paroxetine

Amitriptyline

Nortriptyline

Imipramine

Clomipramine

Norclomipramine

Mianserin

Mirtazapine

Doxepin

Desmethyldoxepin

Bupropion

Hydroxybupropione

Atomoxetine

Reboxetine

Trazodone

Agomelatine

Vortioxetine

Melitracen

Clotiapine

Olanzapine

Zolpidem

Diltiazem

Verapamil

Norverapamil

Apatinib

Levosulpiride

Omeprazole

Future Directions and Unanswered Questions in Desmethylcitalopram Research

Comprehensive Elucidation of Desmethylcitalopram's Distinct Pharmacological Profile

While this compound is known to inhibit serotonin (B10506) reuptake, similar to its parent compound, its precise pharmacological profile warrants further detailed investigation. Research indicates that this compound possesses a similar affinity for the human serotonin transporter (SERT) as citalopram (B1669093), but with a significantly lower affinity for the norepinephrine (B1679862) transporter nih.gov. Studies have also shown that S-desmethylcitalopram is less potent than S-citalopram in inhibiting serotonin reuptake mdpi.com. However, the specific binding affinities to various serotonin transporter variants and other neurotransmitter receptors, as well as its downstream effects on neuronal signaling pathways, require more in-depth characterization. Understanding these nuances could reveal whether this compound contributes unique therapeutic or adverse effects independent of citalopram. For instance, while both enantiomers of citalopram are metabolized, the relative potency of R-desmethylcitalopram compared to R-citalopram suggests complex stereoselective interactions that need further exploration mdpi.com.

Advanced Pharmacogenomic and Proteomic Studies to Predict Variability

Genetic variations in cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, significantly influence the metabolism of citalopram into this compound wikipedia.orgresearchgate.netontosight.aipgkb.orgresearchgate.netnih.govnih.gov. Individuals with different CYP2C19 genotypes (e.g., poor vs. extensive metabolizers) exhibit considerable variability in citalopram and this compound plasma concentrations researchgate.netnih.govnih.gov. For instance, poor metabolizers of CYP2C19 often show reduced citalopram clearance and altered this compound levels researchgate.netnih.gov. While CYP2C19's role is well-documented, the influence of other genetic polymorphisms, such as those in CYP2D6 or pharmacodynamic genes related to serotonin signaling, on this compound's formation and activity requires further investigation nih.govresearchgate.netpsychiatryinvestigation.orgnih.gov. Advanced pharmacogenomic studies aiming to predict individual responses and variability in this compound levels are crucial for optimizing citalopram therapy. Proteomic approaches could also shed light on how protein expression levels might correlate with this compound metabolism and efficacy.

Development of Enhanced Analytical Techniques for Highly Sensitive and Specific Detection

Accurate and sensitive quantification of this compound in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. While methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS/MS) detection are established for analyzing citalopram and its metabolites, ongoing advancements are needed nih.govresearchgate.netdntb.gov.ualcms.czresearchgate.netingentaconnect.comresearchgate.netnih.govfabad.org.tr. Future developments should focus on enhancing the sensitivity, specificity, and throughput of these analytical techniques. This includes exploring novel extraction procedures, optimizing chromatographic separations, and leveraging advanced mass spectrometry platforms to achieve lower limits of detection and quantification, particularly for complex biological samples like plasma, serum, or even saliva nih.govingentaconnect.com. Such advancements are critical for precise measurement of this compound levels in various clinical and research settings.

Compound List:

this compound (DCIT)

Citalopram (CIT)

Escitalopram (B1671245)

S-citalopram

R-citalopram

S-desmethylcitalopram

R-desmethylcitalopram

Dithis compound (DDCT)

S-dithis compound

Sertraline

Desmethylsertraline

Venlafaxine (B1195380)

Desvenlafaxine

Fluoxetine

Norfluoxetine

Mianserin

Desmethylmianserin

Mirtazapine

Desmethylmirtazapine

Reboxetine

Fluvoxamine

Maprotiline

Desmethylmaprotiline

Melitracen

Trazodone

Imipramine

Desipramine

Doxepin

Nordoxepin

Clomipramine

Norclomipramine

Protriptyline

Nortriptyline

Amitriptyline

Buspirone

Moclobemide

Opiorphin

Nisoxetine

JHC1-64

R-fluoxetine

Paroxetine

Data Table:

Q & A

Q. What are the standard analytical methods for quantifying desmethylcitalopram in biological matrices, and how do they ensure specificity and sensitivity?

Classification: Basic methodological design. Answer: this compound (Dcit) is typically quantified using liquid chromatography (LC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS). For example, liquid chromatography with fluorescence detection after solid-phase extraction achieves a limit of quantification (LOQ) of 2 ng/mL in serum, with validation for selectivity against common psychotropic drugs . To ensure specificity, methods must resolve enantiomers (R- and S-Dcit) using chiral columns or stereospecific protocols, as metabolic clearance differs between enantiomers . Sensitivity is optimized via sample preparation (e.g., solid-phase extraction) and detector settings (e.g., MS/MS transitions).

Q. How do metabolic pathways of citalopram to this compound vary across species, and what implications does this have for preclinical studies?

Classification: Basic pharmacokinetic analysis. Answer: Citalopram is metabolized to Dcit primarily via CYP2C19 and CYP3A3. Dogs exhibit higher conversion rates to Dcit compared to humans, necessitating species-specific adjustments in preclinical models. Analytical workflows should include metabolite profiling using GC-MS or LC-MS to quantify interspecies differences, as shown in zebrafish eleutheroembryo models . Researchers must validate cross-species metabolic stability to avoid extrapolation errors.

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) models account for covariates like CYP2C19 genotype when predicting this compound exposure in Alzheimer’s disease patients?

Classification: Advanced pharmacometric modeling. Answer: PopPK models for Dcit should integrate patient-specific covariates (e.g., age, CYP2C19 phenotype) using nonlinear mixed-effects modeling (NONMEM). For example, a study on Alzheimer’s patients demonstrated that S-Dcit clearance (38.5 L/h) is faster than R-Dcit (23.8 L/h), with CYP2C19 poor metabolizers showing 30% reduced clearance . Methodologically, covariate analysis requires stepwise forward addition/backward elimination, bootstrap validation, and visual predictive checks to ensure robustness.

Q. What experimental strategies resolve contradictory data in enantiomer-specific pharmacokinetics and pharmacodynamics of this compound?

Classification: Advanced data contradiction analysis. Answer: Discrepancies in enantiomer behavior (e.g., R-Dcit’s slower clearance vs. S-Dcit) arise from analytical limitations or unaccounted covariates. To address this:

  • Use chiral separation techniques (e.g., capillary electrophoresis or chiral LC columns) to isolate enantiomers .
  • Conduct in vitro CYP inhibition assays to identify metabolic interference.
  • Apply mechanistic PK/PD models to disentangle enantiomer contributions to serotonin reuptake inhibition .

Q. How can researchers optimize analytical methods to detect this compound in complex environmental matrices (e.g., water, biota) while minimizing matrix effects?

Classification: Advanced analytical chemistry. Answer: Miniaturized GC-MS methods with derivatization (e.g., MSTFA) reduce matrix interference in water and fish samples. For zebrafish eleutheroembryo models, solid-phase microextraction (SPME) paired with GC-MS achieves a recovery rate >85% for Dcit, validated per OECD guideline 305 . Matrix effects are mitigated via isotope-labeled internal standards (e.g., Dcit-d4) and standard addition calibration.

Methodological Design Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in heterogeneous patient cohorts?

Classification: Advanced data analysis. Answer: Mixed-effects regression models or Bayesian hierarchical models are preferred for heterogeneous populations. Covariates (e.g., body weight, renal function) should be tested using likelihood ratio tests. For example, a study on Alzheimer’s patients used Monte Carlo simulations to predict Dcit exposure variability, linking it to agitation response thresholds . Sensitivity analyses (e.g., local vs. global) validate model generalizability.

Q. How should researchers design studies to evaluate this compound’s role in serotonin syndrome risk when co-administered with other serotonergic drugs?

Classification: Advanced experimental design. Answer: Preclinical models (e.g., murine serotonin syndrome assays) should combine Dcit with drugs like tramadol or MAO inhibitors. In vitro transporter assays (e.g., hSERT inhibition) quantify synergistic effects. Clinically, retrospective cohort studies using electronic health records require propensity score matching to control for confounders like polypharmacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.